molecular formula C7H10O4 B13616781 3-(2-Methoxyethyl)oxolane-2,5-dione CAS No. 88067-03-2

3-(2-Methoxyethyl)oxolane-2,5-dione

Cat. No.: B13616781
CAS No.: 88067-03-2
M. Wt: 158.15 g/mol
InChI Key: RKHGMUYNHKYXIR-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)oxolane-2,5-dione is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.152 g/mol It is characterized by the presence of an oxolane ring substituted with a 2-methoxyethyl group at the 3-position and two ketone functionalities at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl acetoacetate with a suitable dehydrating agent to form the oxolane ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyethyl)oxolane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyethyl)oxolane-2,5-dione
  • 3-(2-Propoxyethyl)oxolane-2,5-dione
  • 3-(2-Butoxyethyl)oxolane-2,5-dione

Uniqueness

Compared to its analogs, 3-(2-Methoxyethyl)oxolane-2,5-dione exhibits distinct properties due to the presence of the methoxyethyl group. This functional group imparts unique steric and electronic effects, influencing the compound’s reactivity and interaction with other molecules. These differences make it a valuable compound for specific applications where its unique characteristics are advantageous .

Properties

CAS No.

88067-03-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3-(2-methoxyethyl)oxolane-2,5-dione

InChI

InChI=1S/C7H10O4/c1-10-3-2-5-4-6(8)11-7(5)9/h5H,2-4H2,1H3

InChI Key

RKHGMUYNHKYXIR-UHFFFAOYSA-N

Canonical SMILES

COCCC1CC(=O)OC1=O

Origin of Product

United States

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